molecular formula C20H23Cl2N3O5S B7704598 2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide

2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B7704598
M. Wt: 488.4 g/mol
InChI Key: CMCQRULTVODLEX-UHFFFAOYSA-N
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Description

2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide is an organic compound with a complex structure It contains multiple functional groups, including chloro, sulfamoyl, phenoxy, and morpholinyl groups

Properties

IUPAC Name

2-[2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O5S/c21-15-1-3-16(4-2-15)24-31(27,28)17-5-6-19(18(22)13-17)30-14-20(26)23-7-8-25-9-11-29-12-10-25/h1-6,13,24H,7-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCQRULTVODLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Industrial production methods may involve the use of advanced techniques such as high-pressure reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of phenoxy and morpholinyl groups allows for oxidation reactions, which can be catalyzed by agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the chloro and sulfamoyl groups, often using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where inhibition of specific enzymes or receptors is beneficial.

    Industry: The compound is used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide include other sulfonamide derivatives and phenoxyacetamides. These compounds share structural similarities but may differ in their specific functional groups or overall molecular structure. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Some similar compounds include:

    4-chlorophenylsulfamoyl derivatives: These compounds share the sulfonamide and phenyl groups but may have different substituents.

    Phenoxyacetamides: These compounds have the phenoxy and acetamide groups but may lack the sulfonamide or morpholinyl groups.

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